molecular formula C15H12ClN3 B010265 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 19652-14-3

3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No. B010265
CAS RN: 19652-14-3
M. Wt: 269.73 g/mol
InChI Key: ZLGORAQNGFCUFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves regiospecific reactions, where the correct identification of the regioisomer formed is crucial. Techniques such as single-crystal X-ray analysis have been used for unambiguous structure determination. For instance, compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester are synthesized through regiospecific processes, highlighting the complexity and precision required in synthesizing such compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

Molecular structure analysis is vital for understanding the compound's characteristics. Techniques such as density functional theory (DFT) and vibrational spectroscopy are commonly used. For example, a study on a novel pyrazole derivative optimized its minimum energy level using DFT, providing insights into the molecule's stability and intramolecular interactions responsible for stabilization (Sivakumar et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine derivatives often involve interactions with various substrates, leading to the formation of complexes with specific antimicrobial or anticancer activities. For instance, molecular docking studies have shown that certain derivatives can form stable complexes with proteins, indicating potential inhibitory activity against specific targets (Parveen S et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for the compound's application in various domains. Single-crystal X-ray diffraction studies reveal that these compounds can crystallize in different systems and exhibit unique molecular conformations. For example, the analysis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate provided valuable information about its crystal packing and structural stability (Achutha et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemicals and stability under various conditions, are essential for understanding the compound's behavior in chemical reactions and potential applications. Studies often focus on the electron distribution, charge delocalization, and intramolecular interactions within the molecule, providing insights into its reactivity and stability. For instance, the vibrational and structural observations of related compounds have been extensively studied to understand their chemical behavior and interactions at the molecular level (Jayasudha et al., 2020).

Scientific Research Applications

  • Synthesis of Bioactive Compounds : 3-phenyl-1H-pyrazole derivatives, including 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine, are significant intermediates in creating small molecular targeted anticancer drugs (Liu, Xu, & Xiong, 2017).

  • Anticancer Activity : Some compounds synthesized from this chemical have shown antiproliferative activity against human breast cancer cell line MCF7 (Panneerselvam et al., 2022).

  • Antimicrobial Potential : A derivative, CPDPC, exhibits antimicrobial activity against various bacterial and fungal strains (Sivakumar et al., 2020). Moreover, some synthesized diphenyl pyrazolylmethylaniline derivatives have demonstrated considerable antifungal activity (Bawa, Ahmad, & Kumar, 2011).

  • Fluorescence Sensing : A derivative was found to have excellent fluorescence sensing ability for Al3+ and Zn2+ ions, with potential applications in water quality monitoring (Gao et al., 2018).

  • Synthesis of Secondary Amines : These derivatives are essential intermediates for producing active pharmaceutical ingredients, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).

  • Inhibition of Kinesin Spindle Protein (KSP) : A stable complex with KSP suggests inhibitory activity against this protein, important in cancer research (ShanaParveen et al., 2016).

  • Synthesis of Azo and Bisazo Dyes : Research indicates potential for creating dyes with specific properties, hinting at applications in textile and biological industries (Bagdatli & Ocal, 2012).

properties

IUPAC Name

5-(4-chlorophenyl)-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGORAQNGFCUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377774
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836225
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine

CAS RN

19652-14-3
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19652-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AA Farahat, EM Samir, MY Zaki, RAT Serya… - Archiv der …, 2022 - Wiley Online Library
Novel series of pyrazolo[3,4‐b]pyridines 9a–j and 14a–f were prepared via a one‐pot three‐component reaction. Compounds 9a–j were synthesized by the reaction of 3‐(4‐…
Number of citations: 5 onlinelibrary.wiley.com
LY Zeng, T Liu, J Yang, Y Yang, C Cai… - ACS Combinatorial …, 2017 - ACS Publications
A facile and versatile “on-water” protocol for the synthesis of pyrazolo[3,4-b]pyridinones was developed by the unprecedented construction of two rings and five new bonds in one-pot. It …
Number of citations: 22 pubs.acs.org
A Charris-Molina, JC Castillo, M Macías… - The Journal of Organic …, 2017 - ACS Publications
A novel series of fully substituted pyrazolo[3,4-b]pyridines 4 has been prepared in a regioselective manner by the microwave-assisted reaction between N-substituted 5-aminopyrazoles …
Number of citations: 36 pubs.acs.org
MN Jachak, AB Avhale, CD Tantak… - Journal of …, 2005 - Wiley Online Library
A series of 1,3,6‐trisubstituted and 1,3,5,6‐tetrasubstituted pyrazolo[3,4‐b]pyridines 5 has been synthesized by Friedlander condensation of 5‐arninopyrazole‐4‐carbaldehydes 3 with α…
Number of citations: 54 onlinelibrary.wiley.com
P Golubev, EA Karpova, AS Pankova… - The Journal of …, 2016 - ACS Publications
Condensation of enynones readily available from cheap starting material with pyrazolamines provides easy access to fluorescent 7-(trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines. The …
Number of citations: 44 pubs.acs.org
Q Gao, J Tian, K Wen, C Chen, X Yao… - The Journal of …, 2023 - ACS Publications
Herein, we present a copper-mediated C4-benzylation of 5-aminopyrazoles with 3-indoleacetic acids. Various benzylated 5-aminopyrazoles are prepared in good-to-excellent yields …
Number of citations: 2 pubs.acs.org
R Saritha, SB Annes, K Perumal… - The Journal of …, 2022 - ACS Publications
A dimethyl sulfoxide-assisted and iodine/ascorbic acid-catalyzed simple approach to pyrazolo[1,5-a]quinoline thioether derivatives 22 is described. The compounds were identified …
Number of citations: 3 pubs.acs.org
K Yue, C Xu, Z Wang, W Liu, C Liu, X Xu, Y Xing… - Bioorganic …, 2022 - Elsevier
The New Delhi β-Lactamase 1 (NDM-1), one of the most prevalent types of metallo-β-lactamases, has attracted extensive attention since its discovery. Extensive efforts have been made …
Number of citations: 1 www.sciencedirect.com
SV Deshmukh, BS Ranea, MG Ghagarea, VB Gaikwad… - J. Chem. Pharm. Res, 2014
Number of citations: 4

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